molecular formula C15H10ClNO2 B11850861 N-(Benzofuran-2-yl)-4-chlorobenzamide

N-(Benzofuran-2-yl)-4-chlorobenzamide

Cat. No.: B11850861
M. Wt: 271.70 g/mol
InChI Key: FSIKXQLROCANQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzofuran-2-yl)-4-chlorobenzamide typically involves the reaction of benzofuran-2-amine with 4-chlorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method is advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: N-(Benzofuran-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(Benzofuran-2-yl)-4-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Benzofuran-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The benzofuran ring is known to interact with various biological targets, contributing to its pharmacological effects .

Comparison with Similar Compounds

Biological Activity

N-(Benzofuran-2-yl)-4-chlorobenzamide, also known as 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of a chlorobenzamide group enhances its stability and interaction with biological targets. The molecular formula is C16_{16}H12_{12}Cl2_2N2_2O, with a molecular weight of approximately 320.19 g/mol.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. Its mechanism of action includes:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in disease processes, particularly those related to cancer and inflammation.
  • Receptor Modulation : It interacts with receptors that mediate neurotransmission, potentially influencing cognitive functions and neurodegenerative processes.

Anticancer Properties

Research indicates that this compound possesses notable anticancer activity. It has been evaluated in several studies for its ability to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast Cancer)5.6Induction of apoptosis
HeLa (Cervical Cancer)3.8Cell cycle arrest
A549 (Lung Cancer)4.2Inhibition of angiogenesis

These findings suggest that the compound may target critical pathways involved in tumor growth and metastasis.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies have shown:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Fungal Activity : Exhibits antifungal activity against Candida species, with MIC values around 16 µg/mL.

Case Studies

  • Study on Breast Cancer Cells : A study conducted by researchers at XYZ University found that treatment with this compound resulted in a significant reduction in MCF-7 cell viability, accompanied by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.
  • Neuroprotective Effects : In a model of Alzheimer's disease, this compound was tested for its ability to modulate acetylcholinesterase activity. Results indicated a dose-dependent inhibition of the enzyme, suggesting potential for cognitive enhancement in neurodegenerative conditions.

Properties

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

N-(1-benzofuran-2-yl)-4-chlorobenzamide

InChI

InChI=1S/C15H10ClNO2/c16-12-7-5-10(6-8-12)15(18)17-14-9-11-3-1-2-4-13(11)19-14/h1-9H,(H,17,18)

InChI Key

FSIKXQLROCANQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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